2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide
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Description
This compound is a complex organic molecule with a molecular formula of C24H24N6O. It belongs to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of two different molecules. For example, a compound with a similar structure was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, UV, IR, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.
Scientific Research Applications
Synthesis and Radiolabeling for PET Imaging
The synthesis and radiolabeling of derivatives similar to 2-(1H-Indol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide have been explored for their potential in positron emission tomography (PET) imaging. For instance, radioligands targeting the translocator protein (18 kDa) for PET imaging have been developed, indicating the compound's utility in neuroimaging and the study of neuroinflammatory conditions (Dollé et al., 2008).
Antimicrobial Activity
Compounds structurally related to this compound have shown significant antimicrobial activities. Research into novel heterocycles incorporating antipyrine moieties has identified promising antimicrobial agents, highlighting the potential of such compounds in addressing resistant microbial infections (Bondock et al., 2008).
Anti-Inflammatory and Analgesic Properties
Research has also investigated the anti-inflammatory and analgesic properties of similar compounds. For example, derivatives have been synthesized and shown to exhibit notable anti-inflammatory and analgesic activities, underscoring their potential in developing new therapeutic agents for managing pain and inflammation (Nayak et al., 2014).
Molecular Docking and Drug Design
The application of compounds akin to this compound in drug design has been explored through molecular docking studies. Such research provides insights into the interaction between these compounds and biological targets, facilitating the design of drugs with improved efficacy and specificity for various diseases (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-23(14-18-15-25-22-9-5-4-8-21(18)22)28-19-16-26-24(27-17-19)30-12-10-29(11-13-30)20-6-2-1-3-7-20/h1-9,15-17,25H,10-14H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLIKVKAAYEIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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